molecular formula C10H19BrO2 B076858 Isopentyl 5-bromopentanoate CAS No. 13931-40-3

Isopentyl 5-bromopentanoate

Cat. No.: B076858
CAS No.: 13931-40-3
M. Wt: 251.16 g/mol
InChI Key: GNSOBAMAWLMBTF-UHFFFAOYSA-N
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Description

Isopentyl 5-bromopentanoate is an ester derived from 5-bromopentanoic acid and isopentyl alcohol. The compound features a bromine atom at the fifth carbon of the pentanoate chain and an isopentyl (3-methylbutyl) ester group. This structural configuration imparts unique reactivity, particularly in nucleophilic substitution reactions, where the bromine acts as a leaving group. The ester is synthesized via acid-catalyzed esterification, often involving intermediates like 5-bromopentanoic acid chloride (generated using reagents such as thionyl chloride) .

Properties

CAS No.

13931-40-3

Molecular Formula

C10H19BrO2

Molecular Weight

251.16 g/mol

IUPAC Name

3-methylbutyl 5-bromopentanoate

InChI

InChI=1S/C10H19BrO2/c1-9(2)6-8-13-10(12)5-3-4-7-11/h9H,3-8H2,1-2H3

InChI Key

GNSOBAMAWLMBTF-UHFFFAOYSA-N

SMILES

CC(C)CCOC(=O)CCCCBr

Canonical SMILES

CC(C)CCOC(=O)CCCCBr

Synonyms

Isopentyl 5-bromopentanoate

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key properties of Isopentyl 5-bromopentanoate and related compounds:

Compound Name Molecular Formula Molecular Weight CAS RN Key Features/Applications
This compound C₁₀H₁₉BrO₂ ~251.17* Not provided Brominated ester; potential synthetic intermediate for nucleophilic substitution reactions.
5-Bromopentanoic acid C₅H₉BrO₂ 181.03 2067-33-6 Parent acid; precursor for ester synthesis. Used in peptide coupling and polymer chemistry .
Isopentyl isopentanoate C₁₀H₂₀O₂ 172.27 Listed in Non-brominated ester; used in flavoring agents due to fruity aroma.
Isopentyl S-2-diethylaminoethyl ethylphosphonothioate C₁₃H₃₀NO₂PS 295.42 468712-23-4 Phosphonothioate ester; likely used in organophosphorus chemistry or catalysis .
3-Methyl-nitrobutane C₅H₁₁NO₂ 133.15 Not provided Nitrovinyl compound; acts as a Michael acceptor and proteasome inhibitor .

*Calculated based on esterification of 5-bromopentanoic acid (181.03 g/mol) and isopentyl alcohol (88.15 g/mol) with loss of H₂O (18.02 g/mol).

Q & A

Q. How can researchers optimize green metrics (e.g., E-factor) for this compound synthesis?

  • Methodological Answer :
  • Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) to improve safety and reduce E-factor.
  • Catalyst Recycling : Test immobilized lipases (e.g., Novozym 435) for reuse in esterification.
  • Waste Analysis : Quantify solvent, catalyst, and byproduct waste via life-cycle assessment (LCA) .

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